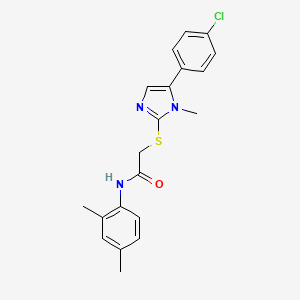

![molecular formula C15H19N3O B2502994 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline CAS No. 2202247-93-4](/img/structure/B2502994.png)

4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

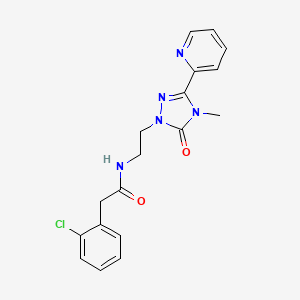

Comprehensive Analysis of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline

Quinazoline derivatives have been extensively studied due to their diverse pharmacological activities. The compound this compound, although not directly mentioned in the provided papers, is likely to share some characteristics with the studied compounds due to the quinazoline core structure. Quinazolines have been synthesized and evaluated for various biological activities, including hypolipidemic, anti-inflammatory, antihistaminic, anticonvulsant, and antitumor effects .

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves cyclization reactions and substitutions at different positions on the quinazoline ring. For instance, novel quinazolines and 4(3H)-quinazolinones were prepared by cyclization of NO-1886 derivatives, with substitutions at the 2-position showing significant hypolipidemic activity . Another approach involved reacting the amino group of a quinazolinone with various ketones to produce substituted amino quinazolines . Additionally, a lithiation and side-chain substitution method was used to modify 2-alkyl-4-methoxyquinazolines, which could be a relevant method for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. Substitutions at specific positions on the quinazoline ring can significantly affect the potency and selectivity of these compounds. For example, the substitution at the 6-position with hydrophobic groups was essential for inhibitory activity against cyclic GMP phosphodiesterase . Similarly, the presence of a methoxy group at the 6-position and a chlorophenylamino group at the 4-position of quinazoline derivatives has been associated with antitumor activity .

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions, including cyclization, etherification, and reactions with electrophiles, to yield a wide range of compounds with different substituents. These reactions are often used to explore the structure-activity relationship and optimize the pharmacological profile of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, absorption, and lipophilicity, are influenced by their molecular structure. For instance, the decrease in log P* of quinazolines and 4(3H)-quinazolinones was associated with good absorption and hypolipidemic activity . The presence of methoxy groups at certain positions also affected the hypolipidemic activity . Moreover, the introduction of a methoxy group and a morpholinopropoxy group in the quinazoline derivatives was found to be crucial for their cytotoxic activity .

Aplicaciones Científicas De Investigación

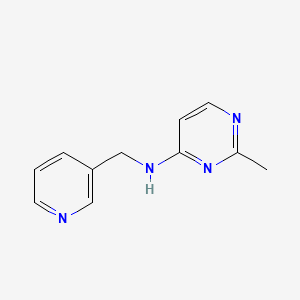

Medicinal Chemistry and Drug Development

Quinazoline derivatives, including compounds like 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline, have been found to have significant potential in medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and evaluated for antibacterial activities against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quinazoline nucleus's stability encourages the introduction of bioactive moieties, leading to new potential medicinal agents (Tiwary et al., 2016).

Anticancer Applications

Quinazoline derivatives have been extensively explored for their anticancer properties. They are known to inhibit EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer treatment, especially in cases where cancer cells exhibit overexpression of this receptor. The development of novel quinazoline compounds as anticancer drugs remains a promising field due to the large number of proteins these compounds can target. This has led to the approval of several patents for the use of quinazoline compounds as inhibitors of other kinases, histone deacetylase, Nox, and some metabolic pathways (Ravez et al., 2015; Marzaro et al., 2012).

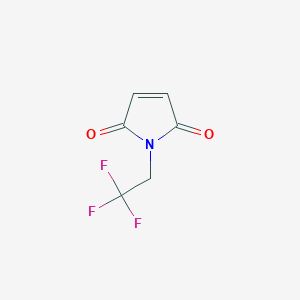

Optoelectronic Materials

Research has also extended into the use of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are being investigated for their electroluminescent properties and potential applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

Synthetic Chemistry

The synthesis of quinazolines has been a subject of extensive study due to their significant biological and pharmacological properties. Eco-friendly, mild, and atom-efficient multi-component synthetic strategies have been developed for constructing quinazoline skeletons. These methodologies aim to provide an effective understanding and better synthesis of quinazolines, exploring their potential applications further (Faisal & Saeed, 2021).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that quinazoline derivatives, a group to which this compound belongs, have been used in targeted therapy for various types of cancer . These compounds often target specific molecular pathways, making them potential therapeutic agents .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes that can inhibit the proliferation of cancer cells .

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways, leading to downstream effects that can inhibit the growth of cancer cells .

Pharmacokinetics

A related compound, vandetanib, which is a quinazoline derivative, is known to have high gi absorption and is a cyp1a2 and cyp2c19 inhibitor . These properties could potentially impact the bioavailability of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline.

Result of Action

Quinazoline derivatives are known to have antitumor effects, which suggests that this compound may have similar effects .

Action Environment

It is known that the efficacy of quinazoline derivatives can be influenced by various factors, including the presence of other drugs, the patient’s health status, and specific genetic factors .

Propiedades

IUPAC Name |

4-[(1-methylpiperidin-3-yl)methoxy]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-18-8-4-5-12(9-18)10-19-15-13-6-2-3-7-14(13)16-11-17-15/h2-3,6-7,11-12H,4-5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBFTWMTVKHNDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)COC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)

![2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2502915.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)

![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)